molecular formula GdI3 B1174133 SASSOLITE CAS No. 14635-83-7

SASSOLITE

Cat. No.: B1174133
CAS No.: 14635-83-7
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Description

Sassolite (H₃BO₃), a naturally occurring mineral form of boric acid, is characterized by its trigonal crystal system and formation in acidic hydrothermal environments. It is typically found in volcanic fumaroles, skarn deposits, and borate-rich evaporite sequences. Key localities include the Kramer Borate District, California (USA), and the Lened W-(Be) skarn deposit in Canada . This compound crystallizes from boron-rich fluids, often associated with magmatic or post-magmatic processes, where acidic conditions (pH < 7) prevail due to interactions with sulfides or CO₂-rich fluids . Its presence in fluid inclusions, identified via microthermometry and Raman spectroscopy, serves as a geochemical indicator of high boron concentrations (0.5 wt. %) and magmatic fluid neutralization .

Properties

CAS No.

14635-83-7

Molecular Formula

GdI3

Synonyms

SASSOLITE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Borate Compounds

Chemical and Structural Differences

Sassolite distinguishes itself from other borate minerals through its simple chemical composition (H₃BO₃) and acidic nature. By contrast, hydrated borates like borax (Na₂B₄O₇·10H₂O) and colemanite (CaB₃O₄(OH)₃·H₂O) exhibit complex structures with alkali or alkaline earth cations, leading to alkaline dissolution (pH 8.3–9.2) .

Table 1: Key Properties of this compound and Selected Borates
Compound Formula Crystal System Formation pH Key Occurrences
This compound H₃BO₃ Trigonal Acidic (<7) Volcanic fumaroles, skarn deposits
Borax Na₂B₄O₇·10H₂O Monoclinic Alkaline (8.3–9.2) Evaporite basins (e.g., Kramer, California)
Colemanite CaB₃O₄(OH)₃·H₂O Monoclinic Neutral-Alkaline Borate deposits, Turkey
Ulexite NaCaB₅O₆(OH)₆·5H₂O Triclinic Alkaline (8.5–9.0) Playas and dry lakes

Formation Environments and Geochemical Triggers

  • This compound : Forms in acidic fluids (pH < 7) via:
    • Magmatic fluid neutralization with limestone, precipitating scheelite and beryl .
    • Post-lithification oxidation of iron sulfides, generating sulfuric acid that reacts with earlier borates .
  • Borax and Ulexite : Precipitate in alkaline, evaporitic settings (pH > 8) from Na-Ca-B-rich brines .
  • Colemanite : Requires calcium-rich, neutral-to-alkaline fluids, often in contact with limestone .

Trace Element Signatures

Fluid inclusions hosting this compound in the Lened deposit show elevated Li (40–474 ppm), As (36–490 ppm), and Cs (68–296 ppm), indicative of magmatic origins, whereas borax-associated fluids lack these elements but are enriched in Na and sulfate .

Table 2: Trace Element Concentrations in Borate-Forming Fluids (ppm)
Element This compound Fluids Borax Fluids Colemanite Fluids
Li 40–474 <1 <1
As 36–490 <5 <5
Cs 68–296 <1 <1
Na 35,000–50,000 >100,000 10,000–20,000

Thermal Stability and Phase Relationships

This compound deposits at temperatures <35°C in the H₂O-NaCl-H₃BO₃ system, confirmed by this compound melting points (8.9–10.7°C) in fluid inclusions . By contrast, borax and kernite (Na₂B₄O₇·4H₂O) require higher temperatures (>50°C) for stability .

Research Implications and Limitations

While this compound’s acidic formation environment and magmatic affinity are well-documented , its coexistence with alkaline borates in the Kramer District highlights complex post-depositional processes, such as groundwater-mediated sulfide oxidation .

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